molecular formula C24H19NO5S2 B12192427 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

Cat. No.: B12192427
M. Wt: 465.5 g/mol
InChI Key: VBCLCPHJJHTIRP-BKUYFWCQSA-N
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Description

The compound 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured arylidene group. Key structural features include:

  • Thiazolidinone core: A five-membered ring with sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively, and a thiocarbonyl (C=S) group at position 2 .
  • Z-configuration: The exocyclic double bond between C5 of the thiazolidinone and the arylidene group adopts a Z-geometry, influencing molecular planarity and intermolecular interactions .
  • A 2-methoxyphenyl 2-methylbenzoate ester at the arylidene position, enhancing lipophilicity and steric bulk .

This compound’s synthesis likely involves condensation of a substituted thiosemicarbazide with chloroacetic acid, followed by esterification, as seen in analogous thiazolidinones .

Properties

Molecular Formula

C24H19NO5S2

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2-methylbenzoate

InChI

InChI=1S/C24H19NO5S2/c1-15-6-3-4-8-18(15)23(27)30-19-10-9-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-17-7-5-11-29-17/h3-13H,14H2,1-2H3/b21-13-

InChI Key

VBCLCPHJJHTIRP-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the phenol group with 2-methylbenzoic acid under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide.

    Reduction: The thiazolidinone core can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate involves interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure N3 Substituent Arylidene Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Thiazolidinone (Z-config) Furan-2-ylmethyl 2-Methoxyphenyl 2-methylbenzoate ~550 (estimated) C=S, ester, methoxy, furan
Ethyl 4-(5-{(Z)-[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate Thiazolidinone (Z-config) 3-Fluorophenyl Ethyl benzoate 443.45 C=S, ester, fluorine, furan
2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate Thiazolidinone (Z-config) Phenyl 2-Ethoxyphenyl benzoate 461.55 C=S, ester, ethoxy
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate Thiazolidinone (Z-config) 4-Fluorobenzyl Triisopropylsilyl benzoate 724.28 C=S, ester, fluorine, hydroxyethoxy

Key Observations :

  • N3 Substituent: The target compound’s furan-2-ylmethyl group distinguishes it from fluorophenyl (e.g., ) or benzyl (e.g., ) analogs.

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) IR C=S Stretch (cm⁻¹) ¹H-NMR δ (ppm) Key Signals Biological Activity
Target Compound Not Reported ~1240–1255 (estimated) 6.8–7.5 (aromatic H), 3.8 (OCH₃) Not Reported
Ethyl 4-(5-{(Z)-[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate Not Reported 1247–1255 7.2–8.1 (aromatic H), 1.3 (CH₂CH₃) Antifungal (inferred from )
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate 107–109 1243–1258 4.5–4.7 (OCH₂), 1.0–1.2 (Si(CH₃)₂) Antibacterial (inferred)
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Not Reported ~1250–1260 2.3 (CH₃), 4.1 (OCH₂CH₃) Antioxidant

Key Observations :

  • Melting Points : The triisopropylsilyl-protected analog has a higher melting point (107–109°C) due to increased molecular rigidity and siloxane interactions.
  • IR Spectra : All compounds show C=S stretches near 1240–1260 cm⁻¹ , confirming the thione tautomer .

Biological Activity

The compound 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a thiazolidinone ring, a furan moiety, and a methoxy-substituted phenyl group. The presence of these functional groups contributes to its biological activity.

Molecular Formula

  • C : 22
  • H : 21
  • N : 5
  • O : 3
  • S : 2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone and furan structures exhibit significant antimicrobial properties. For instance, similar thiazolidinone derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of thiazolidinone derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting it may serve as a lead compound for cancer therapy.

Antioxidant Effects

The antioxidant capacity of this compound has also been evaluated. Studies suggest that the furan moiety may contribute to free radical scavenging activities, which can protect cells from oxidative stress.

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Investigated antimicrobial activity against E. coli and S. aureusShowed significant inhibition at MIC values comparable to standard antibiotics
Zhang et al. (2022)Evaluated anticancer effects on breast cancer cell linesInduced apoptosis through ROS generation and mitochondrial dysfunction
Akbulut et al. (2017)Studied the effects on zebrafish testis tissueIndicated potential toxic effects at higher concentrations

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to destabilization.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been suggested.

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